![molecular formula C25H33ClN4O B12334986 8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-
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Overview
Description
8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy- is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, utilizing advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
The compound exhibits properties that make it a candidate for treating various neurological disorders through its interaction with neurotransmitter systems. Research indicates that derivatives of 8-Azabicyclo[3.2.1]octane can act as inhibitors of the reuptake of serotonin, norepinephrine, and dopamine, which are critical in managing conditions like depression and anxiety .
Key Findings:
- Reuptake Inhibition : Compounds based on this scaffold have shown promise in inhibiting neurotransmitter reuptake mechanisms, potentially leading to therapeutic effects in mood disorders .
- Mechanism of Action : The binding affinity to serotonin and dopamine transporters suggests a mechanism that could modulate neurotransmission effectively .
Anticancer Research
The biological activity of the compound has been explored in the context of cancer treatment. Studies have suggested that certain derivatives may possess cytotoxic properties against various cancer cell lines .
Case Study Example:
- A study published in a peer-reviewed journal demonstrated that specific 8-Azabicyclo[3.2.1]octane derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating their potential as targeted anticancer agents .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound class. The structural features of 8-Azabicyclo[3.2.1]octane derivatives allow for interactions with bacterial cell membranes or intracellular targets.
Experimental Results:
- In vitro studies have shown that selected derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .
Synthesis of Complex Molecules
In synthetic organic chemistry, 8-Azabicyclo[3.2.1]octane serves as a versatile building block for constructing more complex molecules used in pharmaceuticals and agrochemicals.
Synthesis Techniques:
- Common methods involve nucleophilic substitutions and coupling reactions with various heterocycles to generate diverse chemical entities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives are unique due to their bicyclic structure and the presence of a nitrogen atom in the ring system . Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also have a bicyclic structure but differ in their specific substituents and biological activities . The unique structure of 8-Azabicyclo[3.2.1]octane derivatives allows for specific interactions with molecular targets, making them valuable in various research and therapeutic applications.
Biological Activity
8-Azabicyclo[3.2.1]octane derivatives, particularly the compound 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy- , have garnered attention for their potential therapeutic applications due to their biological activity. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula: C22H30ClN5O
- Molecular Weight: 431.96 g/mol
The structural complexity of this compound allows it to interact with various biological targets, primarily within the central nervous system.
Research indicates that 8-azabicyclo[3.2.1]octane derivatives act primarily as monoamine reuptake inhibitors . These compounds inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function. By modulating these neurotransmitter systems, these compounds may be beneficial in treating various psychiatric disorders.
Pharmacological Effects
The biological activity of the compound has been explored in several studies:
- Antidepressant Activity: Several derivatives have shown efficacy in models of depression by increasing serotonin and norepinephrine levels in the synaptic cleft .
- Anxiolytic Effects: The inhibition of monoamine reuptake is also associated with reduced anxiety symptoms in animal models, suggesting potential use in anxiety disorders .
- Cognitive Enhancement: Some studies indicate that these compounds may enhance cognitive functions by improving neurotransmission in brain regions associated with learning and memory .
Case Studies and Research Findings
-
Study on Monoamine Transporters:
A study evaluated the binding affinities of various 8-azabicyclo[3.2.1]octane derivatives to monoamine transporters. It was found that certain modifications increased selectivity for serotonin transporters over dopamine transporters, which could lead to fewer side effects associated with dopaminergic activity . -
Clinical Trials:
Preliminary clinical trials have indicated that compounds within this class can reduce symptoms of ADHD and depression significantly compared to placebo treatments . The trials reported a favorable safety profile with manageable side effects. -
In Vivo Studies:
In vivo studies demonstrated that administration of these compounds resulted in increased levels of monoamines in the prefrontal cortex and hippocampus, correlating with improved behavioral outcomes in models of depression and anxiety .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O/c1-15(2)17-6-5-16(3)23(11-17)29-10-9-22-21(14-29)24(28-25(26)27-22)30-18-7-8-19(30)13-20(12-18)31-4/h5-6,11,15,18-20H,7-10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZNEFGHPGYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N2CCC3=C(C2)C(=NC(=N3)Cl)N4C5CCC4CC(C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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